![molecular formula C33H24O4 B290663 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290663.png)
4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate, also known as BP4, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BP4 is a member of the biphenyl family of compounds, which are known for their diverse chemical and biological properties. In
Aplicaciones Científicas De Investigación
4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has been studied for its potential applications in a variety of scientific fields, including materials science, organic chemistry, and pharmacology. In materials science, 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has been used as a building block for the synthesis of novel polymers and liquid crystals. In organic chemistry, 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has been used as a ligand in metal-catalyzed reactions. In pharmacology, 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has been studied for its potential as an anti-inflammatory agent and as a modulator of certain ion channels.
Mecanismo De Acción
The mechanism of action of 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate is not fully understood, but it is believed to involve the modulation of certain ion channels in cells. 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has been shown to inhibit the activity of voltage-gated sodium channels and to enhance the activity of calcium-activated potassium channels. These effects may contribute to 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate's anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has been shown to reduce inflammation and pain in models of arthritis and neuropathic pain. 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has also been shown to have anticonvulsant and anxiolytic effects in animal models. Additionally, 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and can be used as a building block for the synthesis of more complex molecules. 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate is also stable under a variety of conditions and has a long shelf life. However, there are also some limitations to using 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate in lab experiments. It can be difficult to dissolve in certain solvents, and its effects on ion channels may be context-dependent and difficult to predict.
Direcciones Futuras
There are several future directions for research on 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate. One area of interest is the development of new materials based on 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate and related compounds. Another area of interest is the further study of 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate's effects on ion channels and its potential as a therapeutic agent for inflammatory and neuropathic pain. Additionally, 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate may have potential applications in the treatment of epilepsy and other neurological disorders. Further research is needed to fully understand the potential of 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate in these areas.
Métodos De Síntesis
4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate can be synthesized through a multi-step process involving the reaction of 4-bromobiphenyl with 2-methylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-hydroxycarbonylbiphenyl in the presence of a base to form 4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate.
Propiedades
Fórmula molecular |
C33H24O4 |
|---|---|
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
[3-methyl-4-(4-phenylbenzoyl)oxyphenyl] 4-phenylbenzoate |
InChI |
InChI=1S/C33H24O4/c1-23-22-30(36-32(34)28-16-12-26(13-17-28)24-8-4-2-5-9-24)20-21-31(23)37-33(35)29-18-14-27(15-19-29)25-10-6-3-7-11-25/h2-22H,1H3 |
Clave InChI |
KTESLHNZDJYNCL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES canónico |
CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



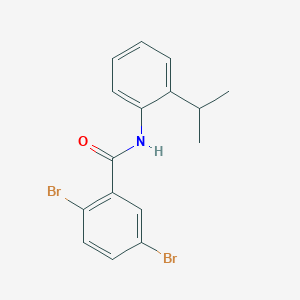
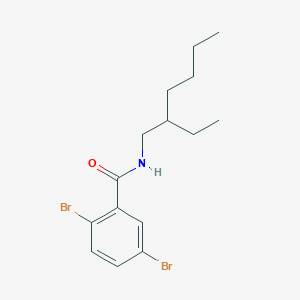

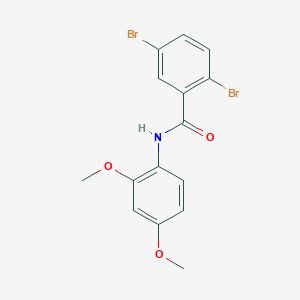
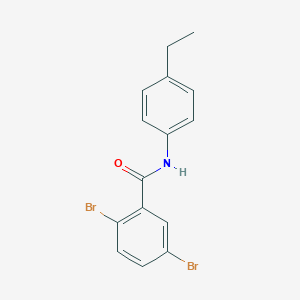
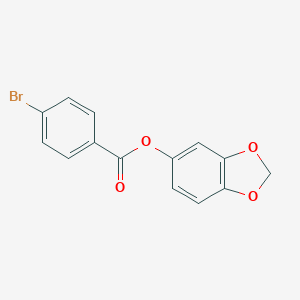
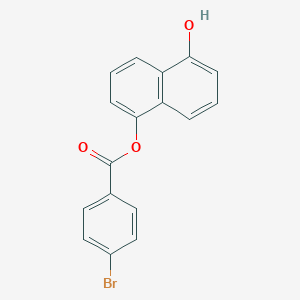
![4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate](/img/structure/B290594.png)
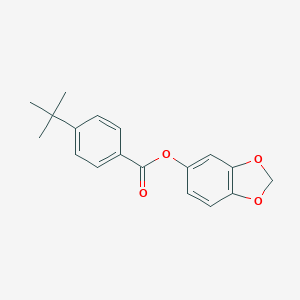
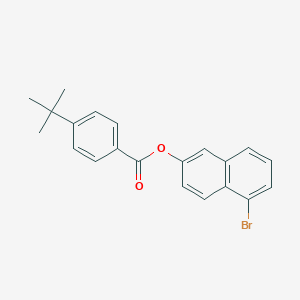
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-tert-butylbenzoate](/img/structure/B290598.png)
![4-tert-butyl-N-{4-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide](/img/structure/B290599.png)

![5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate](/img/structure/B290601.png)